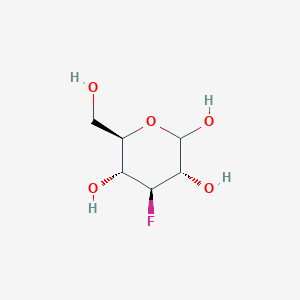

3-Fluoro-3-deoxy-D-glucopyranose

Description

BenchChem offers high-quality 3-Fluoro-3-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14049-03-7; 7226-70-2 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

182.147 |

IUPAC Name |

(3S,4S,5R,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

BUMRBAMACDBPKO-CBPJZXOFSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)F)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

3-Fluoro-3-deoxy-D-glucopyranose: A Technical Guide to Synthesis and Characterization

Topic: 3-Fluoro-3-deoxy-D-glucopyranose Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

3-Fluoro-3-deoxy-D-glucopyranose (3-FDG) is a structural analog of glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. Unlike its widely used isomer 2-FDG (a hexokinase inhibitor used in PET imaging), 3-FDG is primarily used to probe specific metabolic checkpoints, including the sorbitol pathway and transport kinetics via GLUT transporters.

From a synthetic standpoint, 3-FDG presents a classic stereochemical challenge: the introduction of fluorine at C-3 requires precise inversion of configuration. Direct fluorination of glucose derivatives often fails due to the poor leaving group ability of native hydroxyls and competing elimination reactions. Therefore, the "Gold Standard" route—and the focus of this guide—utilizes the Allose Route , relying on the

Retrosynthetic Analysis & Logic

To achieve the gluco configuration (equatorial fluorine at C-3) in the final product, one must start with a precursor possessing the allo configuration (axial hydroxyl at C-3). This allows the fluorinating agent (typically DAST) to attack via an

Diagram 1: Retrosynthetic Strategy (DOT)

Caption: Retrosynthetic disconnection showing the necessity of the Allo-intermediate to achieve the correct stereochemistry via inversion.

Detailed Synthesis Protocol

Safety Warning: This protocol uses DAST (Diethylaminosulfur trifluoride). DAST is thermally unstable and can react violently with water to produce HF. All reactions must be performed in a fume hood with anhydrous solvents.

Phase 1: Stereochemical Setup (Synthesis of Diacetone Allose)

Starting Material: 1,2:5,6-Di-O-isopropylidene-

-

Oxidation (DAG

Ketone):-

Reagents: DMSO, Acetic Anhydride (

). -

Procedure: Dissolve DAG (1 eq) in anhydrous DMSO/Ac2O (2:1 ratio). Stir at room temperature for 12–24 hours under inert atmosphere (

). -

Mechanism: Swern-type or Moffatt-type oxidation converts the C-3 equatorial alcohol to a ketone (1,2:5,6-di-O-isopropylidene-

-D-ribo-hexofuranos-3-ulose). -

Workup: Quench with water (exothermic!), extract with DCM, wash with saturated

to remove acid.

-

-

Reduction (Ketone

Allose):-

Reagents: Sodium Borohydride (

), Methanol/Water. -

Procedure: Dissolve the crude ketone in MeOH. Add

(0.5 eq) at 0°C. -

Expert Insight: Hydride attack occurs from the less hindered exo face (the "bottom" relative to the isopropylidene groups), forcing the resulting hydroxyl group into the endo (axial) position. This yields 1,2:5,6-di-O-isopropylidene-

-D-allofuranose almost exclusively. -

Validation:

H NMR will show a shift in the H-3 coupling constant due to the change in dihedral angle (small

-

Phase 2: Fluorination (The Critical Inversion)

Precursor: Diacetone Allose (Axial C3-OH).

-

Reaction Setup:

-

Dissolve Diacetone Allose in anhydrous

(DCM). -

Cool to -20°C or 0°C.

-

Add DAST (1.2 eq) dropwise.

-

Add anhydrous Pyridine (2 eq) to scavenge HF liberated during the reaction.

-

-

Reaction Progress:

-

Allow to warm to room temperature. Stir for 2–4 hours.

-

Mechanism: The hydroxyl oxygen attacks sulfur, displacing a fluoride. The fluoride ion then attacks C-3 from the back (equatorial trajectory), displacing the sulfur leaving group.

-

Result: Inversion of configuration from allo (axial) to gluco (equatorial).

-

-

Workup (Critical Safety):

-

Quench by slowly adding the reaction mixture into saturated aqueous

(Do not add water to the reaction; add reaction to the quench). -

Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

-

Product: 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-

-D-glucofuranose.

-

Phase 3: Global Deprotection

-

Hydrolysis:

-

Dissolve the fluorinated intermediate in dilute acid (e.g., 1M HCl or 50% acetic acid).

-

Heat at 60–80°C for 2–4 hours.

-

Monitor by TLC (disappearance of non-polar spot).

-

-

Isolation:

-

Neutralize with ion-exchange resin (e.g., Amberlite IR-120 H+ form, followed by weak base resin if needed, or careful neutralization with NaOH).

-

Lyophilize to obtain 3-FDG as a white solid (mixture of

and

-

Characterization Suite

Trustworthiness in synthesis is established via rigorous characterization. The fluorine atom provides a unique handle for NMR validation.[2]

Physical Properties[2][3][4][5][6][7][8]

-

Appearance: White to light yellow crystalline powder.[3]

-

Melting Point: 115–117 °C.[3]

-

Mass Spectrometry: m/z 182.15 (M).

NMR Spectroscopy Data (in )

The

| Nucleus | Parameter | Value / Description | Notes |

| Chemical Shift ( | -199.9 ppm ( | Referenced to | |

| Coupling ( | Large geminal coupling characteristic of H-C-F. | ||

| H-3 Signal | Appears as a doublet of triplets (or similar multiplet) due to large | ||

| C-3 Signal | Large doublet ( |

Diagram 2: Characterization Workflow (DOT)

Caption: Analytical workflow for validating 3-FDG structure and biological activity.

Biological Applications & Expert Insights

Why 3-FDG?

While 2-FDG is trapped by hexokinase (phosphorylation at C-6) and cannot proceed through glycolysis (due to lack of OH at C-2 for isomerization), 3-FDG behaves differently:

-

Transport: It is a substrate for GLUT transporters, making it useful for studying transport kinetics without rapid metabolism.

-

Sorbitol Pathway: 3-FDG is a substrate for Aldose Reductase, converting it to 3-deoxy-3-fluoro-sorbitol. This makes it a specific probe for the polyol pathway, which is implicated in diabetic complications (cataracts, neuropathy).

-

Metabolic Stability: The C-3 fluorine prevents certain isomerization steps, but it can be phosphorylated at C-1 or C-6. However, it acts as a competitive inhibitor for phosphoglucomutase.

Expert Troubleshooting

-

Low Yield in Fluorination: If the DAST reaction yields are low, check the moisture content. Water reacts with DAST to form HF, which can degrade the sugar protecting groups (isopropylidene is acid-sensitive).

-

Elimination Products: If you observe olefinic protons in NMR, elimination occurred instead of substitution. Ensure the reaction temp is kept low (-20°C) during addition and do not overheat during the reaction phase.

References

-

Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose.[5] The Journal of Organic Chemistry, 43(6), 1090–1092. Link

-

Bell, N. G. A., Smith, A. J. R., & York, R. (2022). 19F-centred NMR analysis of mono-fluorinated compounds: 3-fluoro-3-deoxy-D-glucose.[6][7] RSC Advances, 12, 10062-10070.[2] Link

-

Southworth, R., et al. (2003). Metabolism of 3-deoxy-3-fluoro-D-glucose by rat heart: an in vivo 19F NMR study. Journal of Neurochemistry, 49, 428-433. Link

-

PubChem Compound Summary. 3-Deoxy-3-fluoro-D-glucose (CID 122305). Link

Sources

- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. 3-deoxy-3-fluoro-D-glucose | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. research.ed.ac.uk [research.ed.ac.uk]

3-Deoxy-3-Fluoro-D-Glucose: A Mechanistic Probe for Glucose Transport and Polyol Metabolism

Executive Summary

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a specialized glucose analog primarily utilized as a mechanistic probe in carbohydrate biochemistry. Unlike its clinically ubiquitous isomer, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is trapped by hexokinase for PET imaging, 3-FDG is characterized by its low affinity for hexokinase and its ability to traverse glucose transporters (GLUTs) without rapid metabolic sequestration.

This guide details the discovery, chemical synthesis, and biological validation of 3-FDG.[1] It is designed for researchers requiring a non-metabolizable transport tracer that offers distinct hydrogen-bonding properties compared to 3-O-methylglucose (3-OMG).

Part 1: Historical Genesis & Discovery

The development of 3-FDG emerged from the "fluorine-for-hydroxyl" substitution era of the 1970s, driven by the need to map the hydrogen-bonding requirements of glucose-processing enzymes.

-

1972 (The Biochemical Foundation): The seminal characterization was performed by Wright, Taylor, Brunt, and Brownsey , who synthesized 3-FDG phosphates and demonstrated their competitive inhibition of phosphoglucomutase. Their work established that while the C3-hydroxyl group is critical for glycolysis, its replacement with fluorine (a hydrogen bond acceptor but not a donor) drastically alters enzymatic recognition.

-

1973 (The Transport Breakthrough): Riley and Taylor published the definitive study on human erythrocytes, revealing that 3-FDG binds to the glucose carrier with an affinity comparable to 3-O-methylglucose. This identified 3-FDG as a vital tool for distinguishing between transport events and phosphorylation events.

-

1978 (The Radiochemical Synthesis): Tewson and Welch revolutionized the synthesis by introducing Diethylaminosulfur Trifluoride (DAST) , allowing for a rapid, stereoselective production of [18F]3-FDG. This method remains the blueprint for modern "cold" synthesis.

Part 2: Chemical Synthesis Protocol

The synthesis of 3-FDG relies on the inversion of configuration at the C3 position.[2] To obtain the gluco- configuration (equatorial fluorine), one must start with the allo- configuration (axial hydroxyl).

Methodology: Stereoselective Fluorination via DAST

Precursor: 1,2:5,6-di-O-isopropylidene-

Step-by-Step Protocol

-

Preparation of the Allo-Precursor:

-

Dissolve 1,2:5,6-di-O-isopropylidene-

-D-allofuranose in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. -

Rationale: The allo starting material is essential. Direct fluorination of glucose (equatorial OH) would result in allose (axial F) due to inversion.

-

-

Fluorination (The Critical Step):

-

Cool the solution to -20°C.

-

Add DAST (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Chemical Event:[2][3][4][5] The hydroxyl oxygen attacks the sulfur of DAST, creating a good leaving group. The fluoride ion then attacks C3 from the back, inverting the stereochemistry from allo to gluco.

-

-

Quenching and Extraction:

-

Deprotection (Hydrolysis):

-

Dissolve the intermediate in 1M HCl or 50% trifluoroacetic acid (TFA).

-

Reflux for 2 hours to remove the isopropylidene acetals.

-

Neutralize with ion-exchange resin (e.g., Amberlite IR-45 OH form).

-

-

Purification:

-

Purify via HPLC or column chromatography (Cellulose or Silica) to obtain pure 3-deoxy-3-fluoro-D-glucose.

-

Synthesis Pathway Visualization

Caption: Stereoselective synthesis of 3-FDG via DAST-mediated inversion of an allofuranose precursor.

Part 3: Mechanistic Biochemistry & Cellular Fate

The utility of 3-FDG lies in its divergence from the standard glycolytic pathway.

Transport vs. Phosphorylation

-

GLUT Interaction: 3-FDG is recognized by Glucose Transporters (GLUT1, GLUT4) with an affinity (

mM) similar to D-glucose. The C3-fluorine atom accepts hydrogen bonds from the transporter pore residues (likely Asn/Gln side chains) but cannot donate a hydrogen bond. -

Hexokinase Resistance: Unlike 2-FDG, which is a good substrate for hexokinase, 3-FDG is a poor substrate . The C3-hydroxyl group of glucose is crucial for the catalytic positioning of ATP in the hexokinase active site. The substitution with fluorine disrupts this alignment, drastically reducing the rate of phosphorylation (

of glucose).

Metabolic Fate (The Polyol Shunt)

Because it is not trapped by glycolysis, 3-FDG is available for alternative pathways. In tissues with high Aldose Reductase activity (e.g., nerve, lens, kidney), 3-FDG is reduced to 3-deoxy-3-fluoro-sorbitol . This makes it a specific probe for the polyol pathway, which is implicated in diabetic complications.

Cellular Fate Diagram

Caption: 3-FDG bypasses the hexokinase trap (glycolysis) and preferentially enters the polyol pathway.

Part 4: Comparative Pharmacology

The following table contrasts 3-FDG with other common glucose probes to guide experimental selection.

| Feature | D-Glucose | 2-FDG (Clinical PET) | 3-FDG (This Topic) | 3-O-Methylglucose (3-OMG) |

| Transport (GLUTs) | Native Substrate | Transported | Transported | Transported |

| Hexokinase Activity | High ( | High (Trapped as 6-P) | Very Low / Negligible | Zero (Not a substrate) |

| Metabolic Fate | Glycolysis / TCA | Accumulates as 2-FDG-6-P | Polyol Pathway / Efflux | None (Equilibrates) |

| Primary Application | Metabolism | Metabolic Rate Imaging | Transport Kinetics / Polyol | Volume of Distribution |

| Toxicity | None | Low (at tracer doses) | Moderate (Toxic metabolites) | Low |

References

-

Wright, J. A., Taylor, N. F., Brunt, R. V., & Brownsey, R. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their interaction with phosphoglucomutase and UDPG-pyrophosphorylase.[4] Journal of the Chemical Society, Chemical Communications, (11), 691–692.

-

Riley, G. J., & Taylor, N. F. (1973). The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte. Biochemical Journal, 135(4), 773–777.

-

Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose.[1][6][7] The Journal of Organic Chemistry, 43(6), 1090–1092.[7]

-

Halama, J. R., Gatley, S. J., DeGrado, T. R., Bernstein, D. R., Ng, C. K., & Holden, J. E. (1984). Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart. American Journal of Physiology-Heart and Circulatory Physiology, 247(5), H754–H759.

-

Kwee, I. L., Nakada, T., & Card, P. J. (1987). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Journal of Neurochemistry, 49(2), 428-433.

Sources

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | PDF or Rental [articles.researchsolutions.com]

Technical Guide: Chemical & Biochemical Properties of 3-Fluoro-3-deoxy-D-glucopyranose

Executive Summary

3-Fluoro-3-deoxy-D-glucopyranose (3-FDG) is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. Unlike its widely used isomer 2-fluoro-2-deoxy-D-glucose (2-FDG), which acts as a metabolic trap for hexokinase, 3-FDG is characterized by its resistance to phosphorylation and its utility as a probe for the polyol pathway and glucose dehydrogenase activity.

This guide details the physicochemical properties, NMR spectral signatures, and unique biochemical behavior of 3-FDG, providing researchers with the data necessary to utilize this compound as a mechanistic probe in metabolic and structural biology.

Structural & Physical Chemistry[1]

Molecular Configuration

The substitution of the C-3 hydroxyl group with fluorine introduces specific electronic and steric alterations while maintaining the overall pyranose ring conformation (typically

-

Steric Isosterism: The van der Waals radius of fluorine (1.47 Å) is comparable to that of a hydroxyl group (1.40 Å), allowing 3-FDG to fit into many glucose-binding pockets.

-

Hydrogen Bonding: The C-3 fluorine acts as a weak hydrogen bond acceptor but, crucially, lacks the hydrogen bond donor capability of the original hydroxyl group. This property is utilized to map the H-bond donor requirements of enzyme active sites.

Anomeric Equilibrium

In aqueous solution (

-

Ratio: Approximately 47:53 (

: -

Crystalline State: The

-anomer can be isolated in an ordered crystalline form, whereas the

NMR Characterization ( F-Centred Analysis)

F NMR is the definitive method for characterizing 3-FDG due to the high sensitivity of the fluorine nucleus and its wide chemical shift dispersion. The coupling constants (Table 1: Key NMR Parameters for 3-FDG

| Parameter | Value (Approx.) | Description |

| Chemical Shift ( | -197 to -205 ppm | Typical range for secondary alkyl fluorides in pyranoses. |

| ~50 - 54 Hz | Strong coupling between F3 and H3; diagnostic of substitution site. | |

| ~15 - 30 Hz | Depends on H2-C2-C3-F3 and H4-C4-C3-F3 dihedral angles (Karplus relation). | |

| ~20 Hz | Coupling to C1 and C5; confirms ring integrity. |

Technical Note: The large

coupling often results in a distinct "doublet of doublets of doublets" (ddd) pattern in proton-coupledF spectra, arising from interactions with H3, H2, and H4.

Biochemical Interactions & Metabolic Fate

The utility of 3-FDG lies in its divergent metabolic path compared to glucose and 2-FDG.

Transport (GLUTs)

3-FDG is recognized by Glucose Transporters (GLUTs) but exhibits altered kinetics.

-

Affinity: The affinity of GLUTs for 3-FDG is generally lower than that for D-glucose or 2-FDG.

-

Mechanism: The C-3 hydroxyl group is involved in hydrogen bonding within the GLUT channel pore. The loss of the H-bond donor at C-3 in 3-FDG destabilizes the transition state for transport, reducing

.

Enzymatic Selectivity

This is the critical differentiator for 3-FDG applications.

-

Hexokinase (Glycolysis Block):

-

3-FDG is a poor substrate for yeast and mammalian hexokinases (

mM, compared to -

Consequence: It does not accumulate as 3-FDG-6-phosphate in the cell, unlike 2-FDG. It essentially "ignores" the glycolytic pathway.

-

-

Aldose Reductase (Polyol Pathway):

-

Glucose Dehydrogenase:

-

In specific bacterial strains (Pseudomonas) and mammalian liver, 3-FDG is oxidized to 3-deoxy-3-fluoro-D-gluconic acid .

-

Visualization: Metabolic Divergence

The following diagram illustrates the selective metabolic processing of 3-FDG compared to the standard glycolytic route.

Figure 1: Metabolic divergence of 3-FDG. Note the blockage at Hexokinase, shunting the molecule toward Aldose Reductase and Glucose Dehydrogenase pathways.

Experimental Protocols

Synthesis Overview (DAST Method)

The synthesis of 3-FDG typically requires inversion of configuration at C-3, often starting from an allo-configured precursor.

-

Precursor Selection: 1,2:5,6-Di-O-isopropylidene-

-D-allofuranose. -

Fluorination: Treatment with Diethylaminosulfur trifluoride (DAST) induces

displacement of the C-3 hydroxyl (or leaving group) with inversion, yielding the gluco configuration. -

Deprotection: Acidic hydrolysis removes the isopropylidene acetals to yield free 3-FDG.

F-Centred NMR Analysis Protocol

This protocol validates the structure and purity of 3-FDG using its fluorine signature.

Reagents:

-

Sample: 10-20 mg 3-FDG.

-

Solvent:

(0.6 mL). -

Internal Standard: Sodium trifluoroacetate (optional, for chemical shift referencing).

Acquisition Parameters:

-

1D

F Decoupled: Acquire a proton-decoupled fluorine spectrum to identify the two anomeric peaks ( -

1D

F Coupled: Acquire without decoupling to observe the multiplet structure.-

Analysis: Measure the large geminal coupling (

Hz).

-

-

2D

F-

Figure 2: Workflow for the structural validation of 3-FDG using

Applications in Drug Development

Probing Hydrogen Bond Donors

Researchers use 3-FDG to determine if the C-3 hydroxyl group of glucose acts as a hydrogen bond donor in protein-ligand interactions.

-

Logic: If a protein binds Glucose (

) but fails to bind 3-FDG (

In Vivo Metabolic Tracing

Because 3-FDG is not trapped by glycolysis, it serves as a tracer for Aldose Reductase activity in tissues like the lens, nerve, and kidney. This is particularly relevant in diabetes research, where sorbitol accumulation (polyol pathway) is a target for therapeutic intervention.

References

-

19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Advances (2022) URL:[4][Link] Context: Definitive guide on NMR characterization of 3-FDG, providing specific coupling constants and pulse sequences.

-

The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte Source: Biochemical Journal (1973) URL:[Link] Context: Establishes the transport kinetics of 3-FDG via GLUT systems.

-

The use of deoxyfluoro-d-glucopyranoses and related compounds in a study of yeast hexokinase specificity Source: Biochemical Journal (1972) URL:[Link] Context: Confirms 3-FDG is a poor substrate for hexokinase, distinguishing it from 2-FDG.

-

In vivo metabolism of 3-deoxy-3-fluoro-D-glucose Source: Journal of Biological Chemistry (1991) URL:[Link] Context: Details the metabolic fate of 3-FDG through the sorbitol (polyol) and gluconate pathways in mammalian tissue.

-

Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose Source: Acta Crystallographica (2010) URL:[Link] Context: Provides precise structural data on the anomeric forms and crystal packing.

Sources

- 1. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

Biological Activity of Fluorinated Glucose Analogs: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated glucose analogs, specifically focusing on their structural bioisosterism, metabolic fate, and applications in oncology and metabolic research. While 2-deoxy-2-[18F]fluoro-D-glucose (2-FDG) is the clinical gold standard for PET imaging, positional isomers like 3-FDG and 4-FDG offer distinct biological activities, ranging from glycosylation inhibition to specific enzymatic tracking. This document synthesizes mechanistic insights with validated experimental protocols for researchers in drug discovery and chemical biology.

Structural & Chemical Basis: The Fluorine Effect

The substitution of a hydroxyl group (-OH) with a fluorine atom (-F) in glucose is a masterclass in bioisosterism.

-

Van der Waals Radius: Fluorine (1.47 Å) is sterically similar to the hydroxyl group (1.40 Å) and hydrogen (1.20 Å), allowing fluorinated analogs to fit into enzyme active sites (e.g., GLUT transporters, Hexokinase).

-

Electronic Effects: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Unlike the -OH group, fluorine is a hydrogen bond acceptor but not a hydrogen bond donor. This loss of H-bond donation capability is the primary driver of the "metabolic blocks" described below.

-

Lipophilicity: Fluorination generally increases lipophilicity, potentially enhancing passive diffusion across membranes, though glucose analogs primarily rely on active transport (GLUTs).

The Gold Standard: 2-Deoxy-2-Fluoro-D-Glucose (2-FDG)

Mechanism of Action: The Metabolic Trap

2-FDG is the most widely used analog because of its unique interaction with the glycolytic pathway.

-

Transport: 2-FDG is transported into the cell via Glucose Transporters (GLUT1-4) with kinetics similar to glucose.

-

Phosphorylation: Hexokinase (HK) phosphorylates 2-FDG at the C6 position to form 2-FDG-6-Phosphate (2-FDG-6P) .

-

The Block: The next step in glycolysis requires Phosphoglucose Isomerase (PGI) to convert Glucose-6-P to Fructose-6-P.

-

Chemical Requirement: PGI catalysis proceeds via an enediol intermediate , which requires the abstraction of a proton from C2 and the presence of a hydroxyl group at C2 to facilitate isomerization.

-

Failure: 2-FDG lacks the C2 hydroxyl group (replaced by F). The enediol intermediate cannot form.

-

-

Trapping: 2-FDG-6P cannot be isomerized, nor can it diffuse out of the cell due to the negative charge of the phosphate group.[1][2] It accumulates intracellularly in proportion to glycolytic activity.

Visualization: The Metabolic Trap Pathway

Figure 1: Comparative pathways of Glucose vs. 2-FDG. Note the critical block at PGI for 2-FDG, leading to intracellular accumulation.

Beyond Position 2: Positional Isomers

Changing the position of the fluorine atom alters the biological activity significantly.

| Analog | Key Enzyme Interaction | Biological Outcome | Primary Application |

| 2-FDG | Hexokinase (Substrate), PGI (Inhibitor/Non-substrate) | Metabolic Trapping (Accumulation) | PET Imaging (Oncology/Neurology) |

| 3-FDG | GLUTs (Low Affinity), Aldose Reductase | Poor Transport; Reduction to 3-Fluoro-Sorbitol | Studying Polyol Pathway; 3-Deoxy studies |

| 4-FDG | Glycogen Synthase, Glycosyltransferases | Chain Termination; Glycosylation Inhibition | Antiviral research; Glycogen metabolism studies |

3-Fluoro-3-deoxy-D-glucose (3-FDG)

Unlike 2-FDG, 3-FDG is often a poor substrate for the GLUT transporters and Hexokinase. However, it is a substrate for Aldose Reductase , converting it to 3-fluoro-sorbitol. This makes it a useful probe for the polyol pathway, which is implicated in diabetic complications.

4-Fluoro-4-deoxy-D-glucose (4-FDG)

The C4 hydroxyl group is critical for the formation of

Experimental Protocol: Measuring Glucose Uptake

Note: While 18F-FDG is the clinical standard, many research labs lack radiochemistry facilities. The following protocol uses 2-NBDG , a fluorescent glucose analog, which validates uptake via the same GLUT mechanisms.

Protocol: Cellular Uptake Assay using 2-NBDG

Objective: Quantify glucose uptake in adherent cancer cells (e.g., HeLa, MCF-7) using flow cytometry.

Reagents:

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose)

-

Phloretin (GLUT inhibitor - Negative Control)

-

Ice-cold PBS

Workflow:

-

Seeding: Plate cells at

cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency. -

Starvation (CRITICAL):

-

Treatment:

-

Experimental Group: Add 2-NBDG (Final conc: 50-100

M) in glucose-free media. -

Negative Control: Pre-treat with Phloretin (100

M) for 10 min, then add 2-NBDG. -

Blank: Glucose-free media only (Autofluorescence check).

-

-

Incubation: Incubate for 20-30 minutes at 37°C.

-

Note: Do not exceed 30 mins; efflux can occur.

-

-

Termination:

-

Aspirate media rapidly.

-

Wash 3x with Ice-cold PBS .

-

Why? Cold temperature halts GLUT activity and "freezes" the metabolic state.

-

-

Analysis:

-

Trypsinize cells and resuspend in FACS buffer.

-

Analyze via Flow Cytometry (Excitation: 488 nm, Emission: ~540 nm / FL-1 Channel).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for 2-NBDG cellular uptake assay.

Clinical & Translational Applications

Oncology (The Warburg Effect)

Tumor cells exhibit "aerobic glycolysis," consuming glucose at rates 10-100x higher than normal tissues. 2-FDG exploits this by accumulating in malignant cells.

-

Diagnostic: PET scans visualize high-uptake regions (metastases).

-

Therapeutic Potential: While 2-FDG is a tracer, high concentrations of 2-deoxyglucose (2-DG) are investigated as glycolytic inhibitors to "starve" tumors, particularly under hypoxic conditions where cells rely solely on glycolysis.

Neurology[6]

-

Alzheimer’s Disease: Reduced 2-FDG uptake in the temporoparietal cortex is an early biomarker, often preceding cognitive decline.

-

Epilepsy: Interictal PET scans often show hypometabolism (reduced uptake) in the seizure focus, while ictal scans (during seizure) show hypermetabolism.

References

-

Mechanism of FDG Trapping: Gallagher, B. M., et al. "Metabolic trapping as a principle of radiopharmaceutical design: some factors responsible for the intracellular accumulation of [18F] 2-deoxy-2-fluoro-D-glucose." Journal of Nuclear Medicine, 1978.

-

2-NBDG Protocol Validation: Zou, C., et al. "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods, 2005.

-

Glycosylation Inhibition: Bernacki, R. J., et al. "Biochemical characteristics, metabolism, and antitumor activity of several acetylated hexosamines." Journal of Supramolecular Structure, 1977.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Warburg Effect & FDG: Vander Heiden, M. G., et al. "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science, 2009.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 3. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. biocompare.com [biocompare.com]

structural analysis of 3-fluoro-3-deoxy-D-glucopyranose

An In-Depth Technical Guide to the Structural Analysis of 3-Fluoro-3-deoxy-D-glucopyranose

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorine in Carbohydrate Chemistry

The strategic introduction of fluorine into carbohydrate scaffolds has become a powerful tool in chemical biology and drug discovery. The fluorine atom, being of a similar size to a hydroxyl group but with profoundly different electronic properties, can dramatically alter the biological activity and metabolic fate of a sugar molecule.[1] 3-Fluoro-3-deoxy-D-glucopyranose (3FDG) is a prime example of such a modified monosaccharide. Its structural and conformational characteristics are of significant interest as they dictate its interaction with biological systems, including enzymes and transporters.[2] This guide provides a comprehensive overview of the structural analysis of 3FDG, intended for researchers, scientists, and professionals in drug development. We will explore both solid-state and solution-state conformations, detailing the experimental and computational methodologies employed in their elucidation.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. For 3-fluoro-3-deoxy-D-glucopyranose, this technique has yielded fascinating insights into its packing and conformational preferences.

Co-crystallization of Anomers

A key finding from the crystallographic analysis of 3FDG is that it crystallizes from acetone as a co-crystal containing both the α and β anomers.[2][3][4] The unit cell contains two crystallographically independent molecules. One site is occupied by the pure β-anomer, while the second site is structurally heterogeneous, containing a mixture of the α and β-anomers.[2][3][4] This accommodation of both anomers in the crystal lattice is facilitated by the presence of hydrogen-bonding partners that can interact with the anomeric hydroxyl group in either an axial or equatorial orientation.[2][4]

Pyranose Ring Pucker and Distortions

The pyranose ring of both anomers of 3FDG adopts a chair conformation, which is the most stable arrangement for hexopyranoses. However, the introduction of the fluorine atom at the C3 position induces subtle distortions in the ring. Cremer-Pople analysis reveals that the pyranosyl ring of the α-anomer is slightly more distorted than that of the β-anomer.[3][4] These distortions are influenced by the substitution pattern on the ring and differ from those observed in unsubstituted D-glucopyranose.[3][4]

Exocyclic Group Conformation

The orientation of the exocyclic hydroxymethyl group (–CH2OH) is another crucial structural feature. In the crystal structure of both the α and β anomers of 3FDG, this group adopts a gauche-gauche (gg) conformation.[2][3][4] This conformation is significant as it can influence the molecule's interaction with protein binding sites.

| Structural Parameter | β-anomer (Site A) | α-anomer (Site B, major component) | Reference |

| Pyranose Ring Conformation | Distorted Chair (approaching a boat conformation) | Distorted Chair (approaching a twist-boat conformation) | [3][4] |

| Exocyclic CH2OH Conformation | gauche-gauche (gg) | gauche-gauche (gg) | [2][3][4] |

| C-F Bond Length (Å) | ~1.400 | ~1.400 | [3] |

Solution-State Conformation and Dynamics: A Focus on NMR Spectroscopy

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to probe the structure and dynamics of molecules in solution, which is more representative of a biological environment. For fluorinated molecules like 3FDG, ¹⁹F NMR is a particularly powerful tool.

The Power of ¹⁹F-Centered NMR Analysis

A modern and highly effective approach to characterizing 3FDG in solution is through a ¹⁹F-centered NMR analysis.[5] This methodology leverages the high sensitivity of the ¹⁹F nucleus and its extensive network of through-bond couplings to both ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the ¹H and ¹³C chemical shifts and the precise measurement of various coupling constants (JHF, JFC, and JHH).[5]

The following workflow illustrates the core components of a ¹⁹F-centered NMR analysis for a molecule like 3FDG.

Caption: Workflow for the ¹⁹F-centered NMR analysis of 3-fluoro-3-deoxy-D-glucopyranose.

Experimental Protocol: ¹⁹F-Centered NMR Analysis of 3FDG

The following is a detailed, step-by-step methodology for acquiring and interpreting key NMR data for 3FDG.

1. Sample Preparation:

-

Step 1.1: Weigh approximately 30 mg of 3-fluoro-3-deoxy-D-glucose.

-

Step 1.2: Dissolve the sample in 600 µL of deuterium oxide (D₂O, 99.9 atom% D).

-

Step 1.3: Transfer the solution to a 5 mm NMR tube.

-

Causality: D₂O is used as the solvent to minimize the large solvent proton signal, which would otherwise obscure the signals from the analyte. The concentration is chosen to ensure a good signal-to-noise ratio within a reasonable acquisition time.

-

2. Data Acquisition:

-

Step 2.1: 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum. This will provide an initial overview of the proton signals and allow for the determination of the anomeric ratio from the integration of the anomeric proton signals.

-

Step 2.2: 1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F spectrum. This will show distinct signals for the fluorine in the α and β anomers.

-

Step 2.3: 2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹⁹F nucleus with directly attached and long-range coupled protons. It is crucial for assigning the proton resonances that are spatially close to the fluorine atom.

-

Step 2.4: 2D ¹³C-¹⁹F HSQC: This experiment correlates the ¹⁹F nucleus with coupled ¹³C nuclei. This is essential for assigning the carbon resonances and provides valuable JFC coupling information.

-

Step 2.5: 2D ¹H-¹H COSY (Correlation Spectroscopy) and/or TOCSY (Total Correlation Spectroscopy): These experiments reveal the network of proton-proton couplings within the sugar ring, allowing for the assignment of all proton resonances.

3. Data Analysis:

-

Step 3.1: Anomeric Ratio: In D₂O, 3FDG exists as an equilibrium mixture of α and β anomers. The ratio of these anomers can be determined by integrating the signals of the anomeric protons in the ¹H NMR spectrum.[3]

-

Step 3.2: Resonance Assignment: Using the suite of 2D NMR experiments, assign all ¹H and ¹³C chemical shifts for both anomers. The ¹⁹F-centered approach is particularly advantageous for resolving ambiguities.[5]

-

Step 3.3: Coupling Constant Analysis: Carefully measure the values of vicinal ¹H-¹H coupling constants (³JHH). These values are stereospecific and can be used in the Karplus equation to determine the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring. The ¹H-¹⁹F and ¹³C-¹⁹F coupling constants also provide valuable conformational information.[6]

| NMR Parameter | Information Gained | Reference |

| ¹H Chemical Shifts | Electronic environment of protons | [5][6] |

| ¹³C Chemical Shifts | Electronic environment of carbons | [5] |

| ¹⁹F Chemical Shifts | Electronic environment of fluorine | [5] |

| ³JHH Coupling Constants | Dihedral angles, ring conformation | [6] |

| JHF and JFC Coupling Constants | Through-bond proximity to fluorine, conformation | [5][6] |

| Anomeric Ratio (from ¹H integrals) | Relative stability of α and β anomers in solution | [3] |

Synthesis of 3-Fluoro-3-deoxy-D-glucopyranose

The availability of 3FDG for structural and biological studies relies on its efficient chemical synthesis. Several synthetic routes have been developed, often starting from readily available carbohydrate precursors. A common strategy involves the nucleophilic displacement of a good leaving group at the C3 position with a fluoride ion.

One established method utilizes 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a starting material.[7] The reaction with diethylaminosulfur trifluoride (DAST) proceeds with inversion of configuration at the C3 position to yield the 3-fluoro-gluco derivative.[7] Other approaches have also been reported, providing access to this important fluorinated sugar.[8][9]

The following diagram outlines a generalized synthetic approach.

Caption: Generalized synthetic strategy for 3-fluoro-3-deoxy-D-glucopyranose.

Biological Implications and Applications

The structural features of 3FDG, particularly the presence of the electronegative fluorine atom at C3, have significant biological consequences. Fluorinated sugars are often used as mechanistic probes to study enzyme-catalyzed reactions.[2][3] The substitution of a hydroxyl group with fluorine can alter hydrogen bonding networks within an enzyme's active site, potentially stabilizing or destabilizing reaction intermediates.[3]

Furthermore, radio-labeled versions of 3FDG, such as [¹⁸F]-3FDG, have been synthesized and investigated for their potential in medical imaging, analogous to the widely used [¹⁸F]-FDG in positron emission tomography (PET).[10] The biological fate and metabolic processing of 3FDG are active areas of research, with studies exploring its metabolism in bacteria and its potential to inhibit cellular growth.[1]

Conclusion

The is a multi-faceted endeavor that combines solid-state and solution-state techniques to build a comprehensive understanding of its conformational preferences. X-ray crystallography reveals a preference for a distorted chair conformation and the intriguing co-crystallization of its anomers. In solution, advanced NMR techniques, particularly those centered on the ¹⁹F nucleus, provide detailed insights into the conformational equilibrium and dynamics. This detailed structural knowledge is paramount for understanding its biological activity and for the rational design of new carbohydrate-based therapeutics and diagnostic agents.

References

-

Zhang, Q., and Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 11), o557–o561. [Link]

-

St-Gelais, J., et al. (2021). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Request PDF. [Link]

-

Foster, A. B., Hems, R., & Hall, L. D. (1970). Fluorinated carbohydrates. Part V. Nuclear magnetic resonance data on pyranose and furanose derivatives of 3-deoxy-3-fluoro-D-gl. Canadian Journal of Chemistry, 48(24), 3937-3945. [Link]

-

Zhang, Q., & Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose. PubMed. [Link]

-

Zhang, Q., & Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose. ResearchGate. [Link]

-

Tewson, T. J., & Welch, M. J. (1978). [18F]-Labeled 3-Deoxy-3-Fluoro-D-Glucose: Synthesis and Preliminary Biodistribution Data. Journal of Nuclear Medicine, 19(12), 1339-1345. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4346-4355. [Link]

-

Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 43(6), 1090-1092. [Link]

-

Eisenthal, R., & Harrison, R. (1971). The bacterial metabolism of 3-deoxy-3-flouro-D-glucose. University of Bath's research portal. [Link]

-

Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. ACS Publications. [Link]

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [18F]-Labeled 3-Deoxy-3-Fluoro-D-Glucose: Synthesis and Preliminary Biodistribution Data | Journal of Nuclear Medicine [jnm.snmjournals.org]

3-deoxy-3-fluoro-D-glucose as a biochemical probe

An In-depth Technical Guide to 3-Deoxy-3-fluoro-D-glucose (3-FG) as a Biochemical Probe

Foreword: The Pursuit of Metabolic Clarity

In the intricate landscape of cellular metabolism, glucose stands as a central pillar. Understanding its flux through various interconnected pathways is paramount for researchers in fields ranging from fundamental biology to drug development. While isotopic labeling of glucose itself has been a cornerstone of metabolic research, the development of glucose analogs has opened new windows into specific enzymatic steps and pathways. Among these, 3-deoxy-3-fluoro-D-glucose (3-FG) has emerged as a uniquely powerful and versatile tool.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of why 3-FG is a superior choice for certain experimental questions, how to properly deploy it in the laboratory, and how to interpret the resulting data with confidence. We will explore its synthesis, its complex metabolic fate, and its application in cutting-edge techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET). This document is designed for the hands-on researcher who seeks not just to use a probe, but to master it.

The Molecular Logic of 3-Deoxy-3-fluoro-D-glucose

At its core, 3-FG is an analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This seemingly minor substitution has profound biochemical consequences, making 3-FG an exceptional probe for several reasons:

-

Mimicry and Perturbation : The fluorine atom is sterically similar to a hydroxyl group, allowing 3-FG to be recognized and transported into cells by glucose transporters (GLUTs) and to be acted upon by certain enzymes. However, the high electronegativity of fluorine and the strength of the carbon-fluorine bond alter its reactivity, making it a poor substrate or an inhibitor for downstream enzymes that require the C-3 hydroxyl group for their catalytic mechanism.

-

Spectroscopic and Imaging Handle : The stable ¹⁹F isotope is 100% naturally abundant and possesses a nuclear spin of ½, making it ideal for high-resolution NMR spectroscopy. Since endogenous fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from 3-FG and its metabolites is background-free, offering unparalleled clarity. For in vivo imaging, the fluorine can be substituted with the positron-emitting ¹⁸F isotope, enabling highly sensitive PET imaging.[1]

Synthesis of 3-FG and its Isotopologues

The utility of 3-FG begins with its synthesis. While several routes exist, a common and effective approach for non-radioactive 3-FG involves the nucleophilic displacement of a good leaving group at the C-3 position of a protected allose derivative. The "allo" configuration is crucial as it places the leaving group in the correct stereochemical orientation for an SN2 reaction to yield the "gluco" configuration.

A representative route starts with 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The C-3 hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). Subsequent reaction with a fluoride source, like cesium fluoride, results in the desired 3-deoxy-3-fluoro-D-glucose derivative.[2]

For PET imaging applications, the synthesis of [¹⁸F]-3-FG must be rapid and efficient due to the short 110-minute half-life of ¹⁸F.[3] This is typically achieved through automated synthesis modules that handle the high radioactivity. The synthesis often involves the nucleophilic substitution of a precursor molecule with cyclotron-produced, anhydrous [¹⁸F]fluoride.[4][5]

The Divergent Metabolic Fate of 3-FG

Once inside the cell, 3-FG does not simply accumulate. Its true power as a probe lies in its entry into multiple, distinct metabolic pathways, where its downstream processing (or lack thereof) provides specific information. Unlike 2-deoxy-D-glucose (2-DG), which is primarily trapped as 2-DG-6-phosphate, 3-FG's metabolism is more complex and informative.[6]

The primary metabolic routes for 3-FG are:

-

The Polyol Pathway : 3-FG is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol (3-FS). 3-FS can then be further oxidized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF). The detection of 3-FS is a direct measure of aldose reductase activity, a pathway implicated in diabetic complications.[7]

-

Direct Oxidation : In tissues like the liver and kidney, 3-FG can be oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid (3-FGA). This provides a means to probe the activity of this specific dehydrogenase.[7][8]

-

Inhibition of Glycolysis : While the 6-hydroxyl group of 3-FG can be phosphorylated to form 3-FG-6-phosphate, the presence of fluorine at C-3 makes this product a poor substrate for downstream glycolytic enzymes such as phosphoglucomutase, effectively acting as an inhibitor.[9][10] This contrasts with 2-DG, which primarily inhibits hexokinase.[6]

The following diagram illustrates the metabolic decision points for 3-FG after entering the cell.

Caption: Metabolic fate of 3-deoxy-3-fluoro-D-glucose (3-FG) within the cell.

Key Applications and Experimental Protocols

Application 1: Monitoring Aldose Reductase Activity with ¹⁹F NMR

Scientific Rationale: The conversion of 3-FG to 3-FS is a direct reporter of aldose reductase activity. ¹⁹F NMR can distinguish between the fluorine signals of 3-FG and 3-FS, allowing for real-time, non-invasive quantification of enzyme flux in intact cells or tissues. This is invaluable for screening aldose reductase inhibitors, which are of high interest in diabetes research.[7]

Experimental Protocol:

-

Cell Culture/Tissue Preparation: Culture cells (e.g., lens epithelial cells, which have high aldose reductase activity) to a high density. For ex vivo tissues, prepare acute slices (e.g., from the lens or kidney).

-

NMR Sample Preparation: Transfer the cell suspension or tissue slices into an NMR tube with appropriate buffer (e.g., Krebs-Henseleit) supplemented with a known concentration of a fluorine standard for quantification (e.g., trifluoroacetic acid).

-

Baseline Spectrum: Acquire a baseline ¹⁹F NMR spectrum before the addition of 3-FG.

-

Initiate Experiment: Add 3-FG to the NMR tube to a final concentration of 5-10 mM.

-

Time-Course Acquisition: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phasing, baseline correction). Identify the peaks corresponding to 3-FG and 3-FS based on their chemical shifts. Integrate the peak areas and, using the internal standard, calculate the concentration of each species over time. The rate of 3-FS production is a direct measure of aldose reductase flux.

Data Presentation: ¹⁹F Chemical Shifts

| Compound | Abbreviation | Typical ¹⁹F Chemical Shift (ppm) |

| 3-deoxy-3-fluoro-D-glucose | 3-FG | ~ -200.5 |

| 3-deoxy-3-fluoro-D-sorbitol | 3-FS | ~ -201.2 |

| 3-deoxy-3-fluoro-D-fructose | 3-FF | ~ -199.8 |

| 3-deoxy-3-fluoro-D-gluconic acid | 3-FGA | ~ -200.8 |

Note: Chemical shifts can vary slightly based on buffer conditions, pH, and instrument calibration.

Application 2: In Vivo Metabolic Imaging with [¹⁸F]-3-FG PET

Scientific Rationale: While [¹⁸F]-FDG is the gold standard for imaging glucose uptake, its trapping mechanism limits its ability to report on downstream metabolism.[11] [¹⁸F]-3-FG provides an alternative that can visualize tissues with high activity in pathways beyond initial glucose transport and phosphorylation, such as the polyol pathway.[12] This allows for differential diagnosis and a more nuanced understanding of in vivo metabolism.

Experimental Protocol:

-

Radiotracer Synthesis: Synthesize [¹⁸F]-3-FG using an automated radiochemistry module. Perform rigorous quality control to ensure radiochemical purity and sterility.[4]

-

Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours to reduce background blood glucose levels. Anesthetize the animal and maintain its body temperature throughout the experiment.

-

Tracer Administration: Administer a defined dose of [¹⁸F]-3-FG (e.g., 5-10 MBq) via intravenous injection (typically tail vein).

-

Uptake Period: Allow the tracer to distribute throughout the body for a specific period (e.g., 60 minutes).

-

PET/CT Scanning: Place the animal in a small-animal PET/CT scanner. The CT scan provides anatomical reference, and the PET scan detects the positron emissions from the ¹⁸F.

-

Image Reconstruction and Analysis: Reconstruct the PET data into a 3D image. Co-register the PET and CT images. Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, tumors) and calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation.

Data Presentation: Comparison of PET Tracers

| Feature | [¹⁸F]-FDG (2-FDG) | [¹⁸F]-3-FG |

| Primary Trapping Mechanism | Phosphorylation by Hexokinase to FDG-6-P | More complex; accumulation due to slow downstream metabolism |

| Primary Pathway Reported | Glucose Transport & Hexokinase Activity | Glucose Transport, Polyol Pathway, Glucose Dehydrogenase Activity |

| Metabolites | Primarily FDG-6-P | [¹⁸F]-3-FS, [¹⁸F]-3-FF, [¹⁸F]-3-FGA |

| Key Research Applications | Oncology, Neurology (general glucose metabolism) | Probing aldose reductase activity in vivo, differential tumor imaging |

Application 3: Probing O-GlcNAc Dynamics

Scientific Rationale: The O-GlcNAc modification is a dynamic post-translational modification crucial for cellular signaling.[13][14] The hexosamine biosynthetic pathway (HBP) produces the donor substrate, UDP-GlcNAc. Since 3-FG can be metabolized to a fructose analog (3-FF), it presents a potential tool to probe the HBP and its downstream effects on O-GlcNAcylation. While less direct than using azide-labeled sugars, introducing 3-FG can perturb the metabolic pools that feed into the HBP, and the resulting changes in global or protein-specific O-GlcNAcylation can be monitored.[15][16]

Experimental Protocol Workflow:

The workflow involves treating cells with 3-FG, followed by lysis, enrichment of O-GlcNAcylated proteins, and detection by western blot or mass spectrometry.

Caption: Workflow for assessing the impact of 3-FG on protein O-GlcNAcylation.

Trustworthiness and Self-Validation: A Scientist's Perspective

Every protocol described herein contains inherent self-validation steps.

-

In ¹⁹F NMR , the sharpness and known chemical shift of your internal standard confirm instrument calibration and sample integrity. The time-dependent decrease in the 3-FG signal must correlate with the appearance of metabolite signals.

-

In [¹⁸F]-3-FG PET , co-injection of a large excess of unlabeled glucose should competitively block tracer uptake in glucose-dependent tissues, validating the specificity of the signal.

-

In O-GlcNAc studies , a positive control (e.g., treatment with an OGA inhibitor like Thiamet G) and a negative control (vehicle) are non-negotiable for interpreting changes induced by 3-FG.

By building these checks into your experimental design, you transform a protocol from a mere recipe into a self-validating scientific inquiry.

Conclusion and Future Horizons

3-deoxy-3-fluoro-D-glucose is far more than a simple glucose mimic. It is a sophisticated biochemical probe that leverages a single atomic substitution to create multiple avenues for metabolic investigation. Its unique ability to report on the polyol pathway via ¹⁹F NMR and PET makes it an indispensable tool for studying diabetic complications. Its divergent metabolism compared to 2-FDG offers a more nuanced view of the metabolic rewiring common in cancer and neurological disorders.

The future of 3-FG lies in its application to more complex biological questions. Combining ¹⁹F NMR with stable isotope tracing (e.g., ¹³C-glucose) will allow for unprecedented analysis of metabolic flux. The development of new protocols using 3-FG to probe signaling pathways like O-GlcNAcylation will continue to bridge the gap between metabolism and cellular regulation. As researchers and drug development professionals, mastering the application of probes like 3-FG is essential for navigating the complexities of cellular metabolism and unlocking new therapeutic strategies.

References

-

Tewson, T. J., Welch, M. J., & Raichle, M. E. (1978). [18F]-labeled 3-deoxy-3-fluoro-D-glucose: Synthesis and Preliminary Biodistribution Data. Journal of Nuclear Medicine, 19(12), 1339-1345. [Link][4][5][17]

-

Goodman, M. M., Elmaleh, D. R., & Brownell, G. L. (1982). F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart. Journal of Nuclear Medicine, 23(2), 147-153. [Link][12]

-

Buck, K. W., Foster, A. B., Hems, R., & Webber, J. M. (1966). A new route to 3-deoxy-3-fluoro-D-glucose. Carbohydrate Research, 3(1), 137-138. [Link][18]

-

Wright, J. A., Taylor, N. F., & Kent, P. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their intreaction with phosphoglucomutase and UDPG-pyrophosphorylase. Journal of the Chemical Society, Chemical Communications, (15), 834-835. [Link]

-

Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 43(6), 1090-1092. [Link][2]

-

Halama, J. R., Gatley, S. J., DeGrado, T. R., Bernstein, D. R., Ng, C. K., & Holden, J. E. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Journal of Biological Chemistry, 265(21), 12363-12368. [Link][7]

-

Rovira, A. M., & Rylatt, D. B. (1987). The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria. Insect Biochemistry, 17(5), 787-794. [Link][10]

-

Linclau, B., Ardá, A., Reichardt, N. C., Sollogoub, M., Unione, L., & Pérez-Vitoria, I. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3863-3899. [Link][19]

- O'Hagan, D. (2008). Fluorine in health care: an introductory overview. Journal of Fluorine Chemistry, 129(9), 739-752.

-

Kurtoglu, M., Maher, J. C., & Lampidis, T. J. (2007). Differential glycolytic switch and sensitivity to 2-deoxy-D-glucose in human cancer cell lines. Metabolic engineering, 9(5-6), 404-412. [Link][3]

-

Som, P., Atkins, H. L., Bandoypadhyay, D., Fowler, J. S., MacGregor, R. R., & Matsui, K. (1980). A fluorinated glucose analog, 2-fluoro-2-deoxy-D-glucose (F-18): nontoxic tracer for rapid tumor detection. Journal of Nuclear Medicine, 21(7), 670-675. [Link][3]

-

Liv Hospital. (2026, February 19). Fluorodeoxyglucose: Safe And Vital Benefits. [Link][1]

-

Wikipedia contributors. (2023, December 19). Fluorodeoxyglucose (18F). In Wikipedia, The Free Encyclopedia. [Link][11]

-

Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the cell biology of O-GlcNAc. Journal of cell biology, 208(7), 869-880. [Link]

-

Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and disease. Annual review of biochemistry, 80, 825-858. [Link][13]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). The O-GlcNAc Modification. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link][14]

-

Hahne, G., & Leitinger, G. (2020). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. FEBS Journal, 287(4), 606-625. [Link][15]

-

Clark, P. M., Dweck, J. F., Mason, D. E., Hart, C. R., Buck, S. B., & Peters, E. C. (2011). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. In Methods in enzymology (Vol. 500, pp. 147-171). Academic Press. [Link][16]

-

Wasiak, S., Pietrzak, M., & Krześlak, A. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240. [Link][6]

-

University of Bath. (1972). The bacterial metabolism of 3-deoxy-3-flouro-D-glucose. [Link][8]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 4. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model | MDPI [mdpi.com]

- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 12. F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [18F]-Labeled 3-Deoxy-3-Fluoro-D-Glucose: Synthesis and Preliminary Biodistribution Data | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. | PDF or Rental [articles.researchsolutions.com]

- 19. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

The Enzymatic Fluorination of Carbohydrates: Overcoming the Electronic Barrier

Topic: Enzymatic Synthesis of Fluorinated Carbohydrates Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Professionals

Executive Summary

The introduction of fluorine into carbohydrate scaffolds—replacing hydroxyl groups or hydrogen atoms—creates "glycomimetics" with profound pharmacological advantages: enhanced metabolic stability, altered lipophilicity, and retained hydrogen-bonding capacity. However, the high electronegativity of fluorine (3.98 Pauling scale) creates a unique "electronic barrier" for enzymatic recognition.

This guide details the technical methodologies for overcoming these barriers. We explore the rare direct enzymatic C–F bond formation, the chemo-enzymatic assembly of fluorinated backbones via aldolases, and the kinetic manipulation required to glycosylate fluorinated donors.

The Bio-Isostere Advantage & The "Polar Effect"

Before detailing protocols, one must understand the causality of enzymatic failure with fluorinated substrates.

The Electronic Challenge

Enzymes that process carbohydrates (glycosidases and glycosyltransferases) typically rely on the formation of an oxocarbenium ion-like transition state .[1]

-

Mechanism: The cleavage of the glycosidic bond generates a partial positive charge at the anomeric carbon.

-

The Fluorine Effect: An adjacent fluorine atom (at C2 or C5) exerts a powerful inductive electron-withdrawing effect ($ \sigma_I

\Delta G^\ddagger $) significantly.

Consequently, 2-deoxy-2-fluoro-glycosides often act as mechanism-based inhibitors rather than substrates, trapping the enzyme in a covalent intermediate. Successful enzymatic synthesis requires bypassing this transition state or using enzymes (like Streptomyces fluorinase) that operate via distinct $ S_N2 $ mechanisms.

Direct C–F Bond Formation: The Fluorinase Pathway[2][3]

The only native enzyme capable of forming a C–F bond directly from inorganic fluoride is the fluorinase (5'-fluoro-5'-deoxyadenosine synthase) isolated from Streptomyces cattleya.[2] Unlike oxidative halogenases, this enzyme catalyzes a nucleophilic substitution.

Mechanism of Action

The enzyme facilitates an $ S_N2 $ attack of a fluoride ion onto the 5'-carbon of S-adenosyl-L-methionine (SAM), displacing L-methionine.[3][2] This reaction is remarkable because it requires the desolvation of the fluoride ion—a highly energetic penalty in aqueous solution.

Visualization: The Fluorinase Cycle

The following diagram illustrates the conversion of SAM to 5'-FDA, the precursor for fluorinated metabolites like fluoroacetate.[3][4]

Figure 1: The catalytic cycle of S. cattleya fluorinase, highlighting the unique SN2 displacement of methionine by fluoride.

Experimental Protocol A: In Vitro Synthesis of 5'-FDA

Objective: Synthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA) using recombinant fluorinase.

Reagents:

-

Recombinant Fluorinase (approx. 10 mg/mL in 50 mM Tris-HCl, pH 7.8).

-

SAM (S-adenosyl-L-methionine), 4 mM final conc.

-

KF (Potassium Fluoride), 100 mM final conc.

-

Buffer: 50 mM Tris-HCl, pH 7.8.

Workflow:

-

Incubation: Mix SAM (200 µL, 20 mM stock) and KF (100 µL, 1 M stock) in the reaction buffer (total volume 1 mL).

-

Initiation: Add Fluorinase (50 µL of 10 mg/mL stock). Incubate at 37°C for 4 hours.

-

Note: The reaction equilibrium favors SAM. To drive yield, coupled enzymes (e.g., L-amino acid oxidase) can be added to consume L-methionine.

-

-

Quenching: Heat the mixture to 95°C for 2 minutes to denature the enzyme. Centrifuge at 14,000 x g for 10 min to remove precipitate.

-

Purification: The supernatant contains 5'-FDA. Isolate via HPLC (C18 column) using a gradient of 0–20% acetonitrile in water.

Chemo-Enzymatic Assembly: The Aldolase Strategy

Since direct fluorination is rare, a more common approach involves using aldolases to ligate small fluorinated building blocks (like fluoropyruvate) into larger sugar skeletons.[5]

Aldolase Specificity

Type II pyruvate aldolases (e.g., HpcH) accept fluoropyruvate as a nucleophile.[5] This allows for the stereoselective synthesis of

Data: Substrate Tolerance of Aldolases

The following table summarizes the relative efficiency of aldolases when handling fluorinated vs. non-fluorinated substrates.

| Enzyme Class | Substrate (Nucleophile) | Substrate (Electrophile) | Relative Activity (%) | Product Type |

| N-Acetylneuraminic Acid Aldolase | Pyruvate | N-Acetylmannosamine | 100% | Sialic Acid |

| N-Acetylneuraminic Acid Aldolase | Pyruvate | 3-Fluoro -N-Acetylmannosamine | ~65% | 3-Fluoro-Sialic Acid |

| HpcH Aldolase | Fluoropyruvate | Glyceraldehyde | ~80% | 3-Fluoro-2-keto-acid |

| FucA (Fuculose Aldolase) | DHAP | 2-Fluoro -L-lactaldehyde | <10% | Fluorinated Fucose |

Note: Fluorine substitution at the nucleophile position (e.g., fluoropyruvate) is generally better tolerated than at the electrophile position due to steric constraints in the aldehyde binding pocket.

Glycosylation with Fluorinated Donors[3][7][8][9]

The "Holy Grail" for PET imaging and drug delivery is the attachment of fluorinated sugars (like [18F]-FDG) to larger scaffolds. Because of the "Polar Effect" (Section 1), standard glycosyltransferases often fail.

Solution: Use Phosphorylases in a reverse phosphorolysis reaction. Unlike transferases which use nucleotide donors (UDP-Glc), phosphorylases use glycosyl phosphates. The reaction is reversible, and equilibrium can be shifted.

Visualization: Chemo-Enzymatic Cascade for [18F]-Disaccharides

This workflow describes the conversion of [18F]-FDG into [18F]-Fluoromaltose, a bacterial imaging agent.

Figure 2: Cascade synthesis of [18F]-Fluoro-Maltose from [18F]-FDG using a three-enzyme system.

Experimental Protocol B: Synthesis of [18F]-Fluoro-Maltose

Objective: Convert clinical grade [18F]-FDG into [18F]-FDM to target bacterial maltodextrin transporters.

Reagents:

-

Enzyme Mix: Hexokinase (HK), Phosphoglucomutase (PGM), Maltose Phosphorylase (MP).

-

Substrates: [18F]-FDG (approx. 370 MBq), ATP (5 mM), Glucose (10 mM), MgCl2 (5 mM).

-

Buffer: 50 mM HEPES, pH 7.4.

Step-by-Step:

-

Phosphorylation: Add [18F]-FDG to a vial containing HK (2 U) and ATP/MgCl2. Incubate 5 min at 37°C.

-

Result: [18F]-FDG-6-P.

-

-

Isomerization: Add PGM (2 U) and Glucose-1,6-bisphosphate (cofactor, 10 µM). Incubate 5 min.

-

Result: Equilibrium shift to [18F]-FDG-1-P.

-

-

Glycosylation: Add Maltose Phosphorylase (5 U) and Glucose (acceptor).

-

Purification: Pass the mixture through a Sep-Pak QMA cartridge (removes unreacted phosphates) and a C18 cartridge (removes protein). The flow-through contains pure [18F]-FDM.

References

-

O'Hagan, D. et al. (2002). "The fluorinase from Streptomyces cattleya: A unique enzyme catalyzing C-F bond formation."[3][6][8] Nature. Link

-

Deng, H., O'Hagan, D., & Schaffrath, C. (2004).[8] "Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya." Natural Product Reports. Link

-

Withers, S. G. et al. (2000). "Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent." Biochemistry. Link

-

Ting, R. et al. (2023). "Chemoenzymatic Syntheses of Fluorine-18-Labeled Disaccharides from [18F]FDG." Journal of the American Chemical Society. Link

-

Gao, J. et al. (2020). "Enzymatic glycosylation involving fluorinated carbohydrates."[9][10][11] Organic & Biomolecular Chemistry. Link

-

Seeberger, P. H. et al. (2019). "Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases." Angewandte Chemie. Link

Sources

- 1. Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent in Acceptor and Donor Substrates on Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,6-dideoxy-2-fluoro-6-[F-18]-fluoro-beta-D-glucopyranosyl fluoride (2,6FGF) as a potential imaging probe for glucocerebrosidase | UBC Chemistry [chem.ubc.ca]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

Methodological & Application

19F NMR spectroscopy of 3-deoxy-3-fluoro-D-glucose

Application Note: 19F NMR Spectroscopy of 3-Deoxy-3-Fluoro-D-Glucose (3-FDG)

Executive Summary

This guide details the application of Fluorine-19 Nuclear Magnetic Resonance (

While 2-FDG is the gold standard for monitoring hexokinase activity (glycolysis), 3-FDG is uniquely suited for probing the polyol pathway (aldose reductase activity) and specific glucose transport kinetics due to its distinct structural interaction with GLUT transporters and metabolic enzymes. This protocol provides the technical framework for distinguishing anomers, quantifying transport rates, and mapping metabolic fates in complex biological matrices.

Chemical & Spectral Properties

3-FDG replaces the hydroxyl group at the C3 position of glucose with a fluorine atom.[1] This modification alters the chemical shift sensitivity and coupling patterns, allowing for precise structural and environmental elucidation.

Structural Configuration

-

Formula: C

H -

Substitution: C3-OH

C3-F (Equatorial in -

Anomeric Equilibrium: In aqueous solution (

), 3-FDG mutarotates to form an equilibrium mixture of

F NMR Spectral Parameters

All shifts are referenced to Trichlorofluoromethane (CFCl

| Parameter | Value / Range | Notes |

| Characteristic singlet (decoupled) or multiplet (coupled). | ||

| Typically deshielded relative to | ||

| 3-FDG-6-Phosphate | Shifted slightly; requires high field (>400 MHz) for baseline resolution. | |

| 3-Fluoro-Sorbitol | Product of Aldose Reductase; distinct upstream shift. | |

| ~ 160 Hz | Direct Carbon-Fluorine coupling. | |

| ~ 50 Hz | Geminal coupling to H3. | |

| 10 - 15 Hz | Vicinal coupling to H2/H4 (depends on axial/equatorial dihedral angles). |

Critical Insight: The large chemical shift anisotropy and sensitivity of

F allow for the simultaneous detection of the parent compound (3-FDG) and its metabolites (Sorbitol, Phosphates) without chromatographic separation.

Experimental Protocol

Reagents & Materials[2]

-

Substrate: 3-Deoxy-3-fluoro-D-glucose (High purity >98%).

-

Solvent: Deuterium Oxide (

, 99.9%) for shimming and lock. -

Internal Standard: Sodium Trifluoroacetate (TFA-Na) or Fluorobenzene (encapsulated in a capillary to prevent interaction).

-

Note: TFA signal is at -76.55 ppm.

-

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4 (for cell suspensions).

Sample Preparation

A. In Vitro Enzymatic Assays (Homogeneous)

-

Dissolve 3-FDG (10–20 mM final concentration) in

buffered to pH 7.4. -

Add enzyme (e.g., Aldose Reductase or Hexokinase) and co-factors (NADPH or ATP).

-

Transfer 600 µL to a 5mm NMR tube.[2]

-

Insert a coaxial capillary containing the reference standard (TFA).

B. Cell Suspension / Tissue Perfusion (Heterogeneous)

-

Cell Loading: Incubate cells (e.g., Erythrocytes) with 3-FDG (5–10 mM) at 37°C for 30 mins to reach equilibrium.

-

Washing: Centrifuge and wash cells with ice-cold inhibitor-stop solution (e.g., Phloretin) if measuring zero-trans efflux.

-

Lysis (Optional): For total metabolite quantification, lyse cells with Perchloric Acid (PCA), neutralize with KOH, centrifuge, and lyophilize the supernatant. Re-dissolve in

.

NMR Acquisition Parameters

-

Spectrometer: Bruker Avance III 400 MHz (376.5 MHz for

F) or higher. -

Probe: 5mm BBFO (Broadband Fluorine Observe) or dedicated

F probe. -

Temperature: 310 K (37°C) for physiological relevance.

Pulse Program: zgig (Inverse Gated Decoupling)

-

Justification: Proton decoupling collapses the complex multiplets caused by

and

| Parameter | Setting | Reason |

| Pulse Angle | 90° ( | Maximize signal per scan. |

| Spectral Width (SW) | 50 ppm | Centered at -200 ppm to cover anomers and metabolites. |

| Relaxation Delay ( | 5 - 10 s | |

| Acquisition Time (AQ) | 1 - 2 s | Sufficient for digital resolution. |

| Scans (NS) | 64 - 256 | Depends on concentration; |

| Decoupling | WALTZ-16 | Standard broadband proton decoupling. |

Data Analysis & Metabolic Mapping

Transport Kinetics Calculation

3-FDG transport via GLUTs is reversible. The transport rate is determined by monitoring the exchange of the

Equation for Influx (

-

Use the integral area of the intracellular vs. extracellular peaks (often resolved by chemical shift differences due to magnetic susceptibility or pH gradients).

Pathway Discrimination

Unlike 2-FDG, which is primarily a glycolysis probe, 3-FDG is a superior probe for the Polyol Pathway .

-

Glycolysis Marker: 3-FDG-6-Phosphate (Downfield shift ~ +0.4 ppm relative to 3-FDG).

-

Polyol Marker: 3-Fluoro-Sorbitol (Upfield shift ~ -1.1 ppm relative to 3-FDG).

Workflow Visualization:

Figure 1: Metabolic fate of 3-FDG detected by 19F NMR. The probe distinguishes between Glycolytic (Red) and Polyol (Green) pathway flux.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Broad Lines | Poor shimming or paramagnetic impurities. | Shim on the |

| Phase Distortion | Large first-order phase correction needed due to receiver dead time. | Apply backward linear prediction (LPC) to the first few points of the FID. |

| Inaccurate Integration | Insufficient | Measure |

| Overlapping Peaks | Chemical shift coincidence of anomers. | Change temperature (shifts are temp-dependent) or pH. |

References

-

Southon, T. E., et al. (1992). "Anomeric preference of fluoroglucose exchange across human red-cell membranes. 19F-n.m.r. studies." Biochemical Journal. Link

-

Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. Link

-

Nakada, T., et al. (1988). "In vivo metabolism of 3-deoxy-3-fluoro-D-glucose." Journal of Biological Chemistry. Link

-